molecular formula C20H23N3O5 B2887779 N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide CAS No. 1798677-38-9

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide

Cat. No. B2887779
CAS RN: 1798677-38-9
M. Wt: 385.42
InChI Key: RGEKKYRCNRHVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has been conducted on the synthesis of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, exhibiting potential antidepressant and nootropic activities. These compounds, including those with dimethoxy substitution on the aryl ring, have shown significant activity, suggesting the 2-azetidinone skeleton's potential as a central nervous system active agent (Asha B. Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

  • Novel derivatives synthesized from visnaginone and khellinone have demonstrated analgesic and anti-inflammatory activities, indicating the importance of such compounds in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Anticancer Potential

  • Functionalized amino acid derivatives have been evaluated for in vitro cytotoxicity against human cancer cell lines, with certain compounds showing promising cytotoxicity in ovarian and oral cancers. This highlights the potential of such derivatives in designing new anticancer agents (Vivek Kumar et al., 2009).

Pharmaceutical Applications

  • Azetidinone derivatives of 2-amino-5-nitrothiazole have been characterized for their antibacterial, antifungal, and antitubercular activities, along with in vivo anti-inflammatory screening. This research showcases the medicinal importance of azetidinone derivatives in addressing multiple health concerns (Pushkal Samadhiya et al., 2013).

Electrochromic and Photoluminescence Properties

  • Aromatic polyamides with pendent dimethoxy-substituted triphenylamine units have been synthesized, demonstrating excellent thermal stability, strong UV-vis absorption, and photoluminescence spectra. These polymers exhibit promising electrochromic properties, suggesting applications in electronic and photonic devices (Cha-Wen Chang et al., 2008).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-27-13-7-8-16(17(9-13)28-2)21-20(26)22-10-12(11-22)23-18(24)14-5-3-4-6-15(14)19(23)25/h3-4,7-9,12,14-15H,5-6,10-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEKKYRCNRHVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide

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